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Compound of Interest

Compound Name: 2'-F-iBu-G

Cat. No.: B15600322 Get Quote

An In-depth Technical Guide to 2'-Deoxy-2'-fluoro-N-isobutyrylguanosine (2'-F-iBu-G)

This guide provides a comprehensive overview of 2'-Deoxy-2'-fluoro-N-isobutyrylguanosine (2'-
F-iBu-G), a crucial nucleoside analog for researchers, scientists, and professionals in the field

of drug development and nucleic acid chemistry.

Chemical Identity and Structure
2'-F-iBu-G is a chemically modified derivative of the natural nucleoside deoxyguanosine. The

structural modifications, a fluorine atom at the 2' position of the deoxyribose sugar and an

isobutyryl protecting group on the exocyclic amine of the guanine base, impart unique and

valuable properties for its application in the synthesis of therapeutic and diagnostic

oligonucleotides.

Chemical Name: 2'-Deoxy-2'-fluoro-N-isobutyrylguanosine[1][2] Synonyms: 2'-F-iBu-dG, N2-

Isobutyryl-2'-fluoro-2'-deoxyguanosine[1]

Chemical Structure:
Caption: Chemical structure of 2'-Deoxy-2'-fluoro-N-isobutyrylguanosine.

Physicochemical Properties:
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Property Value Reference

Molecular Formula C14H18FN5O5 [2]

Molecular Weight 355.32 g/mol [1]

CAS Number 80681-25-0 [1][2]

SMILES
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Synthesis
While a detailed, step-by-step synthesis protocol for 2'-F-iBu-G is not readily available in the

public domain, the synthesis of the related compound, 8-fluoro-N-2-isobutyryl-2'-

deoxyguanosine, has been described. This synthesis involves the protection of the hydroxyl

groups of the deoxyguanosine, followed by isobutyrylation of the exocyclic amine, and

subsequent fluorination at the C8 position of the purine ring.

The synthesis of 2'-F-iBu-G would likely follow a different pathway, focusing on the introduction

of the fluorine at the 2' position of the ribose sugar. General strategies for synthesizing 2'-

fluorinated nucleosides often involve the use of fluorinating agents on a suitably protected

ribose or arabinose precursor, followed by glycosylation with the protected guanine base. The

isobutyryl group is typically introduced to protect the exocyclic amine of guanine during

oligonucleotide synthesis.

Role in Oligonucleotide Synthesis
2'-F-iBu-G is primarily utilized as a phosphoramidite building block in automated solid-phase

oligonucleotide synthesis. The isobutyryl group serves as a protecting group for the exocyclic

amine of guanine, preventing side reactions during the coupling steps. This protecting group is

labile and can be removed under standard deprotection conditions following the completion of

the oligonucleotide chain assembly.

The key feature of this molecule is the 2'-fluoro modification. When incorporated into

oligonucleotides, this modification confers several advantageous properties:
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Increased Nuclease Resistance: The presence of the fluorine atom at the 2' position

enhances the stability of the phosphodiester backbone against degradation by nucleases.

Enhanced Binding Affinity: 2'-fluoro modified oligonucleotides exhibit a higher binding affinity

for their complementary RNA targets compared to their unmodified DNA or RNA

counterparts. This is attributed to the fluorine atom favoring an A-form helical geometry,

which is characteristic of RNA duplexes.

Improved Therapeutic Potential: These properties make 2'-fluoro modified oligonucleotides,

such as siRNAs and antisense oligonucleotides, promising candidates for therapeutic

applications due to their increased stability and target affinity in a biological environment.

Experimental Protocol: Solid-Phase Oligonucleotide
Synthesis using 2'-F-iBu-G Phosphoramidite
The following is a generalized protocol for the incorporation of 2'-F-iBu-G into an

oligonucleotide using an automated DNA/RNA synthesizer. Specific parameters may need to

be optimized based on the synthesizer model and the desired oligonucleotide sequence.
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Automated Synthesis Cycle

Post-Synthesis Processing

1. Deblocking:
Remove 5'-DMT protecting group from the solid support-bound nucleoside.

(e.g., Trichloroacetic acid in Dichloromethane)

2. Coupling:
Activate 2'-F-iBu-G phosphoramidite and couple to the free 5'-hydroxyl group.

(e.g., Ethylthiotetrazole as activator)

3. Capping:
Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

(e.g., Acetic anhydride and N-methylimidazole)

4. Oxidation:
Oxidize the phosphite triester linkage to a more stable phosphate triester.

(e.g., Iodine solution)

Repeat for next nucleotide

5. Cleavage:
Cleave the oligonucleotide from the solid support.

(e.g., Concentrated ammonium hydroxide)

6. Deprotection:
Remove protecting groups from the nucleobases (including isobutyryl from guanine) and the phosphate backbone.

(e.g., Ammonium hydroxide/methylamine)

7. Purification:
Purify the full-length oligonucleotide.

(e.g., HPLC or PAGE)

Click to download full resolution via product page

Caption: General workflow for solid-phase oligonucleotide synthesis.
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Key Considerations for using 2'-F-iBu-G Phosphoramidite:

Coupling Time: While standard DNA phosphoramidites couple efficiently in a short time,

modified phosphoramidites like 2'-F-iBu-G may require slightly longer coupling times to

ensure high coupling efficiency. Optimization of this step is recommended.

Deprotection: The isobutyryl protecting group on the guanine is removed during the standard

cleavage and deprotection step with ammonium hydroxide or a mixture of ammonium

hydroxide and methylamine.

Biological Activity
There is limited publicly available data on the specific biological activity of the standalone 2'-F-
iBu-G molecule. Its primary biological relevance lies in its incorporation into oligonucleotides,

where the 2'-fluoro modification significantly impacts the properties of the resulting polymer.

Oligonucleotides containing 2'-fluoro modifications have been extensively studied and have

demonstrated a range of biological activities, including:

RNA Interference (RNAi): Small interfering RNAs (siRNAs) with 2'-fluoro modifications exhibit

enhanced stability and in vivo activity, making them potent tools for gene silencing.

Antisense Applications: Antisense oligonucleotides with 2'-fluoro modifications show

increased resistance to nuclease degradation and higher affinity for their target mRNA,

leading to more effective inhibition of protein expression.

Aptamers: The incorporation of 2'-fluoro modifications can improve the stability and binding

affinity of aptamers, which are single-stranded oligonucleotides that bind to specific target

molecules.

No specific signaling pathways directly modulated by the 2'-F-iBu-G nucleoside itself have

been described in the reviewed literature. The biological effects are a consequence of the

altered properties of the oligonucleotides into which it is incorporated.

Conclusion
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2'-F-iBu-G is a vital component in the synthesis of modified oligonucleotides for a wide range

of research and therapeutic applications. Its key feature, the 2'-fluoro modification, imparts

enhanced stability and binding affinity to the resulting oligonucleotides, making them powerful

tools for gene silencing, antisense therapy, and aptamer development. While detailed

information on the synthesis and standalone biological activity of 2'-F-iBu-G is limited, its utility

and importance in the field of nucleic acid chemistry are well-established. Further research into

the synthesis and direct biological effects of this and other modified nucleosides could open

new avenues for drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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